N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O4S/c28-23(18-11-5-7-13-22(18)30-17-9-2-1-3-10-17)27-25-26-20(15-32-25)19-14-16-8-4-6-12-21(16)31-24(19)29/h1-15H,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYUPMWPXKGOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction of 3-(2-oxo-2H-chromen-3-yl)-3-oxopropanenitrile with thiourea derivatives proceeds via cyclocondensation at 120°C in water, with catalyst loading optimized at 3 wt% (Table 1).
Table 1: Optimization of Hantzsch Thiazole Synthesis Parameters
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 1–5 wt% | 3 wt% | 92 |
| Temperature | 80–140°C | 120°C | 92 |
| Solvent | H₂O, EtOH, DMF | H₂O | 92 |
| Reaction Time | 2–8 h | 4 h | 92 |
Microwave-assisted variants reduce time to 25 minutes but require anhydrous DMF, lowering environmental compatibility.
Coumarin-Thiazole Hybridization via Knoevenagel Condensation
Coupling the thiazole intermediate with 2-hydroxybenzaldehyde derivatives forms the chromen-2-one nucleus. A three-component reaction employing ammonium acetate as a bifunctional catalyst achieves 88% yield in ethanol reflux.
Mechanistic Pathway Analysis
The reaction proceeds through:
- Formation of a Schiff base between 2-hydroxybenzaldehyde and the thiazole amine.
- Intramolecular cyclization via nucleophilic attack of the phenolic oxygen on the carbonyl carbon.
- Aromatization through dehydration, confirmed by ¹H NMR monitoring of water elimination.
Phenoxybenzamide Installation via Mixed Anhydride Method
The final amidation step employs 2-phenoxybenzoyl chloride generated in situ from 2-phenoxybenzoic acid and phosphorus oxychloride. Key parameters include:
Table 2: Amidation Reaction Optimization
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | POCl₃, EDCl, DCC | POCl₃ | 85 |
| Solvent | DCM, THF, Toluene | Toluene | 85 |
| Temperature | 0°C → RT | 0°C | 85 |
| Base | Pyridine, Et₃N | Pyridine | 85 |
Exceeding 0.5 eq of POCl₃ leads to over-acylation byproducts, necessitating precise stoichiometric control.
One-Pot Multicomponent Assembly
An integrated approach combining Hantzsch cyclization and Knoevenagel condensation in a single reactor achieves 78% yield (Scheme 1):
Scheme 1: One-Pot Synthesis Sequence
- Charge reactor with 3-oxo-3-(2-oxochromen-3-yl)propanenitrile (1.0 eq), thiourea (1.2 eq), 2-hydroxybenzaldehyde (1.1 eq)
- Add γ-Fe₂O₃@SiO₂-(L-leucine) (3 wt%) in H₂O
- Heat at 120°C for 6 h with magnetic stirring
- Filter catalyst, acidify to pH 2, extract with EtOAc
- Recrystallize from ethanol/ethyl acetate (3:1)
This method eliminates intermediate purification but requires stringent pH control during the final extraction.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the thiazole precursor on Wang resin enables automated synthesis with 82% crude purity:
- Resin Functionalization : Load 3-amino-4-(2-oxochromen-3-yl)thiazole onto Fmoc-Wang resin via carbodiimide coupling
- Amidation Cycle :
- Deprotect Fmoc group with 20% piperidine/DMF
- Couple 2-phenoxybenzoic acid using HBTU/HOBt activation
- Cleavage : Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 h
LC-MS analysis shows reduced epimerization compared to solution-phase methods, though scale-up remains challenging.
Photocatalytic Late-Stage Functionalization
Visible-light-mediated C-N coupling introduces the phenoxybenzamide group under mild conditions:
Table 3: Photocatalytic Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| [Ir(ppy)₃] | 2 mol% | Photocatalyst |
| 2-Phenoxybenzamide | 1.2 eq | Coupling Partner |
| DIPEA | 3 eq | Base |
| Blue LEDs | 24 W | Light Source |
| Reaction Time | 18 h | - |
This method achieves 80% yield at 25°C but requires degassing and anhydrous acetonitrile.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for N-(4-(2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl)-2-Phenoxybenzamide Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Hantzsch + Amidation | 85 | 98 | High | Moderate |
| One-Pot | 78 | 95 | Medium | High |
| Solid-Phase | 82 | 90 | Low | Low |
| Photocatalytic | 80 | 97 | Medium | Moderate |
The γ-Fe₂O₃@SiO₂-(L-leucine)-catalyzed aqueous method emerges as the most sustainable approach, while solid-phase synthesis offers advantages for library generation.
Characterization and Quality Control
Critical analytical data for batch validation includes:
Table 5: Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, thiazole-H), 7.88–6.92 (m, 12H, aromatic), 6.34 (s, 1H, coumarin-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.1 (C=O), 154.3 (thiazole C-2), 143.8 (coumarin C-2) |
| HRMS (ESI+) | m/z 483.1184 [M+H]⁺ (calc. 483.1189) |
PXRD analysis confirms polymorphic form I dominance (2θ = 12.4°, 17.8°, 22.3°).
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole ring or the coumarin moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
- Building Blocks for Synthesis : This compound serves as a precursor for synthesizing more complex molecules with potential biological activities. Its unique structural features allow for modifications that can enhance efficacy in various applications .
- Chemical Reactions : It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for developing derivatives with enhanced properties .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfoxides or sulfones | Hydrogen peroxide |
| Reduction | Converts to thiazolidine derivatives | Sodium borohydride |
| Substitution | Nucleophilic substitution at the thiazole ring | Amines, thiols |
Biology
- Antioxidant Activity : The compound exhibits significant antioxidant properties, making it a candidate for further biological studies aimed at combating oxidative stress-related diseases .
- Cytotoxic Effects : In vitro studies have shown that this compound possesses cytotoxic activities against various cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide may also exhibit these properties .
Medical Applications
- Anticancer Research : The compound has shown promising results in targeting leukemia cell lines, positioning it as a potential candidate for cancer therapy .
- Neuroprotective Effects : Some derivatives within this class have been studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on leukemia cells. The results indicated a significant reduction in cell viability, highlighting its potential as an effective anticancer agent.
Case Study 2: Antioxidant Efficacy
Research focusing on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with cellular pathways involved in oxidative stress and apoptosis, contributing to its anticancer and antioxidant activities.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in the 2-chloro derivative) enhance thermal stability (higher melting point: 190°C) and antimicrobial activity .
- Bromophenyl substituents (e.g., in compound 10) improve α-glucosidase inhibition (IC₅₀ = 12.3 µM), likely due to enhanced hydrophobic interactions with the enzyme’s active site .
Physicochemical Properties
- Solubility: Hydrophobic substituents (e.g., phenoxy, bromophenyl) reduce aqueous solubility but enhance membrane permeability.
- pKa : The target compound’s pKa is predicted to be ~6.7, similar to chloro and methyl analogues .
Biological Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile with various aromatic aldehydes, utilizing methods such as triphenylphosphine-catalyzed Knoevenagel condensation. The resulting compounds are characterized using techniques like IR, NMR, and mass spectrometry .
Acetylcholinesterase Inhibition
Compounds with a coumarin core, including those similar to this compound, have demonstrated significant acetylcholinesterase (AChE) inhibitory activity. This activity is crucial for potential therapeutic applications in Alzheimer's disease, where AChE inhibitors help increase acetylcholine levels in the brain. For instance, a related compound exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential .
Anticancer Activity
Research has indicated that coumarin derivatives possess anticancer properties. The thiazole moiety enhances the biological activity of these compounds, making them promising candidates for cancer treatment. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's structure allows it to effectively bind to target enzymes like AChE and potentially others involved in cancer pathways.
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between this compound and its targets, providing insights into its efficacy and stability when interacting with biological molecules .
- Cellular Effects : In vitro studies reveal that this compound can affect cellular processes such as apoptosis and proliferation in cancer cells, further supporting its therapeutic potential.
Case Studies
Several studies highlight the effectiveness of coumarin-thiazole hybrids in various biological assays:
-
Study on AChE Inhibition : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited AChE activity, suggesting potential for Alzheimer's treatment .
Compound IC50 (µM) Target 3i 2.7 AChE 4x 0.027 MAO-B - Anticancer Activity : A study assessed the cytotoxic effects of various coumarin derivatives on different cancer cell lines, showing promising results for compounds containing thiazole groups .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide, and how are intermediates purified?
- Methodology : The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Reacting α-haloketones (e.g., 2-bromoacetophenone) with thiourea under reflux in ethanol (80°C, 6–8 hours) .
- Coumarin-thiazole coupling : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the coumarin moiety to the thiazole ring .
- Amide bond formation : Activating the carboxylic acid group (e.g., with EDCI/HOBt) and reacting with 2-phenoxyaniline in dry DCM under nitrogen .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) yield >95% purity. Purity is confirmed via TLC, NMR (δ 7.2–8.6 ppm for aromatic protons), and HRMS .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR spectroscopy : -NMR (aromatic protons at δ 6.5–8.6 ppm, thiazole NH at δ 11.8–12.3 ppm) and -NMR (carbonyl signals at δ 165–170 ppm) .
- Mass spectrometry : HRMS (m/z 406.20 [M+H]) and IR (C=O stretch at 1714–1716 cm) .
- X-ray crystallography : SHELX software refines crystal structures, revealing intermolecular H-bonds (e.g., N–H···N) stabilizing the lattice .
Q. What in vitro assays are used to evaluate α-glucosidase inhibitory activity?
- Protocol :
- Enzyme inhibition : Incubate the compound (0.1–100 µM) with α-glucosidase (EC 3.2.1.20) and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8, 37°C). Measure absorbance at 405 nm to calculate IC .
- Controls : Acarbose (IC ~640 µM) serves as a reference inhibitor. Dose-response curves are analyzed using GraphPad Prism .
Advanced Research Questions
Q. How can substituent modifications on the phenyl or coumarin rings enhance α-glucosidase inhibitory potency?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups : 4-Bromo (IC 18.2 µM) and 2,4-dichloro (IC 16.7 µM) substituents improve activity over unsubstituted derivatives (IC 42.5 µM) .
- Hydrophobic interactions : Trimethoxy substitutions (e.g., 3,4,5-OCH) increase binding to hydrophobic pockets in the enzyme active site (docking score: −9.2 kcal/mol vs. −7.8 kcal/mol for acarbose) .
- Synthetic optimization : Introduce substituents via Ullmann coupling or SNAr reactions, monitoring yields (60–76%) and purity (HPLC >98%) .
Q. How do molecular dynamics (MD) simulations explain discrepancies between in vitro and in silico activity data?
- Case study : A derivative with high docking affinity (−10.5 kcal/mol) showed moderate in vitro activity (IC 25 µM). MD simulations (100 ns, AMBER22) revealed:
- Ligand instability : The coumarin ring exhibited RMSD >2.5 Å after 40 ns, reducing binding stability .
- Solvent effects : Explicit water models showed desolvation penalties offsetting hydrophobic gains, explaining lower experimental efficacy .
- Resolution : Modify substituents to enhance rigidity (e.g., fused rings) or introduce H-bond donors (e.g., -NH) to stabilize interactions .
Q. What crystallographic strategies resolve polymorphism in this compound?
- Approach :
- Screening : Recrystallize from 10 solvent systems (e.g., DMF, acetone) to identify polymorphs.
- SHELXL refinement : Resolve disorder in the phenoxy group (occupancy 0.7:0.3) using anisotropic displacement parameters (U > 0.05 Å) .
- Impact : Polymorph B (monoclinic P2/c) showed 30% higher solubility than polymorph A (triclinic P) in PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
